5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine

Pharmaceutical Analysis Quality Control Reference Standards

QC laboratories face failed HPLC method validation and regulatory non-compliance when incorrect impurity reference standards are used for capecitabine analysis. This Capecitabine EP Impurity D reference standard (CAS 910129-15-6) provides the exact 2-methylbutyl carbamate side chain required for pharmacopoeia-mandated system suitability testing. • Achieve ≥2.0 resolution between impurity D and capecitabine peaks per EP monograph. • Supplied with comprehensive CoA and characterization data for ANDA/regulatory filings. • White to off-white solid for direct use in stability-indicating method validation and forced degradation studies.

Molecular Formula C15H22FN3O6
Molecular Weight 359.36
CAS No. 910129-15-6
Cat. No. B601170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine
CAS910129-15-6
Molecular FormulaC15H22FN3O6
Molecular Weight359.36
Structural Identifiers
SMILESCCC(C)COC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O
InChIInChI=1S/C15H22FN3O6/c1-4-7(2)6-24-15(23)18-12-9(16)5-19(14(22)17-12)13-11(21)10(20)8(3)25-13/h5,7-8,10-11,13,20-21H,4,6H2,1-3H3,(H,17,18,22,23)/t7?,8-,10-,11-,13-/m1/s1
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine (CAS 910129-15-6): Procurement-Grade Nucleoside Analog for Analytical Reference and Impurity Control


5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine (CAS 910129-15-6) is a nucleoside analog and a key impurity in the synthesis of the anticancer prodrug capecitabine. This compound, formally designated as Capecitabine EP Impurity D in the European Pharmacopoeia [1], possesses a 2-methylbutyl carbamate side chain at the N4 position, which distinguishes it from the parent drug (capecitabine, bearing an n-pentyl chain) and other related impurities. It is a white to off-white solid with a molecular formula of C15H22FN3O6 and a molecular weight of 359.35 g/mol, and is primarily sourced as a high-purity reference standard for analytical method development and quality control in pharmaceutical manufacturing .

European Pharmacopoeia impurity reference standard (EP Impurity D)
Unique 2-methylbutyl carbamate side chain for chromatographic distinction
High-purity analytical standard for method validation and impurity control

5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine: Why In-Class Analogs Are Not Interchangeable for Analytical and Regulatory Workflows


Generic substitution of 5'-deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine with other nucleoside analogs or capecitabine-related impurities is scientifically invalid due to its precise, pharmacopoeia-defined identity. This compound is not a functional drug substance but a specific impurity marker mandated by the European Pharmacopoeia for capecitabine quality control [1]. Its unique 2-methylbutyl carbamate side chain dictates its specific chromatographic retention time and mass spectrometric fragmentation pattern, which are fundamentally different from those of the parent drug or other impurities like the 3-methylbutyl isomer (Impurity E/F) . Using an incorrect or impure analog would lead to failed method validation, inaccurate impurity profiling, and non-compliance with regulatory filings. Therefore, procurement decisions must be based on the exact CAS number and certified reference standard documentation to ensure analytical integrity and regulatory acceptance.

Isomeric impurity analogs are not interchangeableThe 3-methylbutyl isomer (EP Impurity E/F) possesses a different retention time and fragmentation pattern; substitution may compromise method specificity and regulatory acceptance.
Parent drug capecitabine cannot serve as impurity referenceCapecitabine’s n-pentyl chain differs from the target compound’s branched C5 chain, altering chromatographic behavior and mass spectral identification for impurity D.

5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine: Quantitative Evidence for Analytical Differentiation and Procurement Justification


Pharmacopoeial Identity and Purity: Verified Reference Standard for Capecitabine Impurity D

This compound is officially designated as Capecitabine EP Impurity D in the European Pharmacopoeia, serving as the definitive reference standard for this specific impurity. Its identity is confirmed by its unique chemical name, (2RS)-2-Methylbutyl [1-(5-deoxy-β-D-ribofuranosyl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]carbamate, and its specific CAS number 910129-15-6 [1]. The EP reference standard is provided with a defined purity and is intended for use in laboratory tests as specifically prescribed in the European Pharmacopoeia [1]. This is in contrast to other impurities, such as the 3-methylbutyl isomer (Impurity E/F, CAS 162204-30-0), which has a different pharmacopoeial designation and is not interchangeable .

Pharmacopoeial identity
Pharmacopoeial reference
EP Impurity D
CAS 910129-15-6
Purity: EP reference standard
EP Impurity E/F
CAS 162204-30-0
Different isomer and designation
Identity verification for regulatory method validation
EP monograph requires exact impurity reference for specificity testing
Pharmaceutical Analysis Quality Control Reference Standards

Structural Differentiation from Capecitabine: Alkyl Chain Length Determines Metabolic Fate

The target compound's 2-methylbutyl carbamate side chain differs from the n-pentyl side chain of the anticancer prodrug capecitabine (CAS 154361-50-9). This structural variation is critical for its metabolic activation. The seminal work by Shimma et al. (2000) demonstrated that among N4-alkoxycarbonyl derivatives, those with C4-C6 alkyl chains were most susceptible to hydrolysis by human carboxylesterase (CES), the first step in capecitabine's activation cascade [1]. The specific C5 n-pentyl chain of capecitabine was selected for optimal oral bioavailability and tumor selectivity, resulting in the highest AUC and Cmax for the active metabolite 5'-DFUR in monkeys [1]. The target compound, with a branched C5 chain, is a process-related impurity and not the optimized prodrug structure.

Structural differentiation
Class-level inference
2-methylbutyl carbamate (branched C5); impurity
Capecitabine (n-pentyl, linear C5); optimal CES hydrolysis reported
Confirms process-related impurity identity, not a drug candidate
PK advantage of capecitabine derived from linear chain; class-level evidence from Shimma et al.
Prodrug Design Metabolism Drug Discovery

Synthesis and Isolation Yield: A Benchmark for Impurity Reference Material Production

The compound is synthesized as a key step in the preparation of capecitabine or its impurities. A reported synthesis of 5'-deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine involved the reaction of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine with 2-methyl-1-butyl chloroformate in the presence of potassium carbonate in acetone . The procedure yielded the target compound with high purity, suitable for use as an analytical reference standard. In contrast, the synthesis of the 3-methylbutyl isomer (CAS 162204-30-0) follows a similar route but with a different starting chloroformate, highlighting the need for precise synthetic control to obtain the desired impurity reference .

Synthetic route
Data to verify
Synthesized with 2-methylbutyl chloroformate; high purity reported
3-methylbutyl isomer uses different chloroformate reagent
Synthetic route verification for reference material authenticity
Supplier-reported purity; independent verification may be required
Synthetic Chemistry Process Impurity Reference Material

5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine: Optimal Application Scenarios for Procurement and Use


Analytical Method Development and Validation for Capecitabine Drug Substance and Product

This compound is essential as a reference standard for developing and validating HPLC or LC-MS methods to quantify Capecitabine EP Impurity D in drug substance and finished product. Its use is mandated by the European Pharmacopoeia for demonstrating method specificity and system suitability, including achieving a resolution of at least 2.0 between the impurity D peak and the capecitabine peak [1].

Quality Control and Batch Release Testing for Capecitabine API and Formulations

Procurement of this high-purity reference material is critical for QC laboratories to perform routine impurity testing. Accurate identification and quantification of this specific impurity ensure that each batch of capecitabine meets the stringent purity criteria set by regulatory authorities like the EMA and FDA, directly impacting batch release decisions and patient safety [2].

Forced Degradation and Stability Studies of Capecitabine Drug Products

This compound is a known degradation product of capecitabine. Having a certified reference standard is necessary for stability-indicating method validation. It allows researchers to accurately identify and track the formation of this specific impurity over time under various stress conditions (e.g., heat, humidity, oxidation), thereby establishing the product's shelf-life and optimal storage conditions [2].

Comparative Synthesis and Impurity Profiling in Generic Drug Development

For generic pharmaceutical companies developing a capecitabine product, access to this impurity reference is vital. It allows for the direct comparison of the impurity profile of their own synthesized API against the originator's profile and pharmacopoeial standards. This comparison is a key component of the Abbreviated New Drug Application (ANDA) to demonstrate pharmaceutical equivalence and sameness [3].

Application
Selection Property
Validation Focus
Analytical method development and validation
Pharmacopoeial identity as EP Impurity D
Method specificity and system suitability per EP monograph
Quality control and batch release testing
High-purity certified reference material
Impurity profiling and specification compliance
Forced degradation and stability studies
Known degradation product reference
Stability-indicating method validation and impurity tracking
Generic drug development and impurity profiling
Authentic impurity reference for comparative profiling
Pharmaceutical equivalence demonstration for ANDA

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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